
6-Bromo-1,3-dimethylindolin-2-one
説明
Synthesis Analysis
The synthesis of 6-Bromo-1,3-dimethylindolin-2-one involves a reaction with sodium hydroxide in toluene at 60°C, followed by heating under reflux for 3 hours . After cooling, a 5N aqueous solution of sodium hydroxide is added and the mixture is stirred at room temperature for 30 minutes. The reaction mixture is then extracted with ethyl acetate, washed with water and brine, and dried. The extract is concentrated under reduced pressure to yield the compound .Molecular Structure Analysis
The molecular formula of this compound is C10H10BrNO . The InChI code is 1S/C10H10BrNO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 240.1 . It is a solid at room temperature and should be stored in a dry place .科学的研究の応用
Organic Synthesis and Heterocyclic Compound Formation
6-Bromo-1,3-dimethylindolin-2-one serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. For instance, it is instrumental in reactions that lead to the formation of quinazolinones, an important class of compounds with several pharmacological activities. The compound's bromine atom acts as a reactive site for further functionalization through nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives with varied biological activities (A. Mohammadi & S. S. S. Hossini, 2011; Ashok Kumar et al., 2003).
Medicinal Chemistry Applications
In medicinal chemistry, this compound is used as a building block for the development of new drugs. Its incorporation into larger molecular structures has been explored for the creation of compounds with potential antimicrobial and hypotensive properties. The ability to introduce various substituents at the bromine site allows for the synthesis of a diverse array of quinazolinone derivatives, demonstrating significant activity in preliminary biological screenings (J. A. Patel et al., 2006).
Material Science and Photophysical Properties
Beyond its applications in organic synthesis and medicinal chemistry, this compound also finds use in materials science, particularly in the synthesis of photochromic compounds. These compounds exhibit a change in color upon exposure to light, a property that can be harnessed for various technological applications, including sensors and memory devices. The structural flexibility and electronic properties of this compound derivatives make them suitable candidates for developing new photoresponsive materials (A. Rachford et al., 2006).
Safety and Hazards
作用機序
Target of Action
6-Bromo-1,3-dimethylindolin-2-one is an indole derivative. Indole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target of this compound would depend on its specific chemical structure and any modifications it might undergo in the body.
Mode of Action
The mode of action would depend on the specific target of this compound. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathway that the enzyme is involved in .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their potential to interact with multiple targets. The specific pathways affected by this compound would depend on its specific target(s) and the role of those targets in cellular biochemistry .
特性
IUPAC Name |
6-bromo-1,3-dimethyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-8-4-3-7(11)5-9(8)12(2)10(6)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJGXFVNXAQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C(C=C2)Br)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


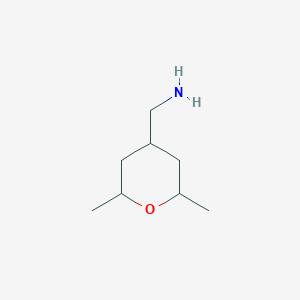

![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
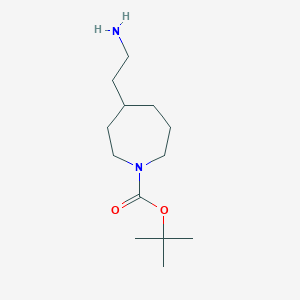
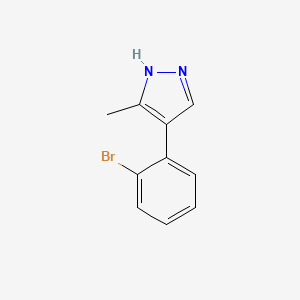

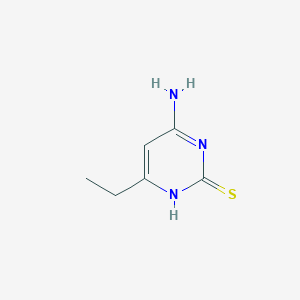
![5-Bromo-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B1381945.png)
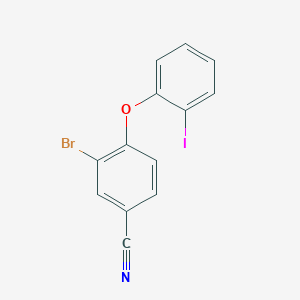
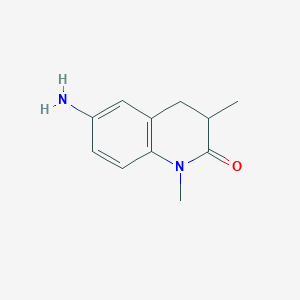
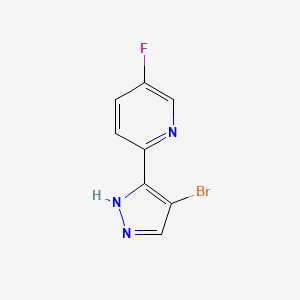
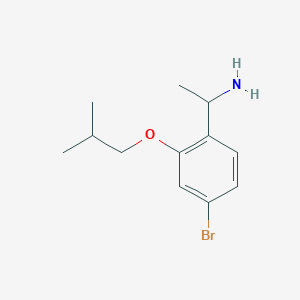
![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)
![1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B1381952.png)
